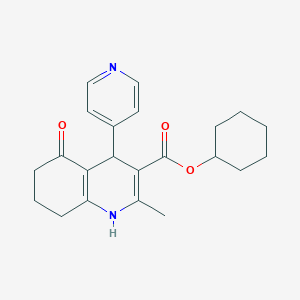![molecular formula C24H34N4O B5136723 N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5136723.png)
N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. The inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels, which can have a range of effects on the brain and body.
作用机制
The mechanism of action of N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide involves the inhibition of GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound can increase the levels of GABA, which can have a range of effects on neuronal activity. GABA is an inhibitory neurotransmitter that can reduce the activity of neurons in the brain, leading to a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to increase GABA levels in the brain. Studies have shown that this compound can reduce anxiety and improve cognitive function in animal models, and may have potential as a treatment for disorders such as epilepsy and addiction. However, the effects of this compound can depend on factors such as dosage, route of administration, and individual differences in metabolism and sensitivity.
实验室实验的优点和局限性
One advantage of N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide for lab experiments is its potency and selectivity as a GABA-AT inhibitor. This makes it a useful tool for studying the role of GABA in the brain and for investigating potential therapeutic applications. However, this compound can also have limitations, such as potential off-target effects or toxicity at high doses. Careful consideration of dosage and experimental design is necessary to ensure accurate and reliable results.
未来方向
There are several potential future directions for research on N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide. One area of interest is the development of more selective and potent GABA-AT inhibitors that can be used as therapeutic agents. Another area of interest is the investigation of the effects of this compound on different brain regions and circuits, as well as the potential interactions with other neurotransmitter systems. Finally, there is potential for the use of this compound in combination with other drugs or therapies for the treatment of neurological and psychiatric disorders.
合成方法
N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide can be synthesized using a variety of methods, but one common approach involves the reaction of 2-methylbenzoyl chloride with 1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazole-5-carboxylic acid, followed by purification and isolation of the resulting product. Other methods involve the use of different starting materials or reaction conditions, but the general approach involves the formation of a benzamide derivative that can inhibit GABA-AT.
科学研究应用
N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide has been the subject of extensive scientific research due to its potential as a therapeutic agent for a range of neurological and psychiatric disorders. Studies have shown that this compound can increase GABA levels in the brain, which can have a range of effects on neuronal activity, including reducing anxiety, improving cognition, and preventing seizures. Research has also suggested that this compound may have potential as a treatment for addiction, as it can reduce the reinforcing effects of drugs of abuse.
属性
IUPAC Name |
N-[2-(1-cyclooctylpiperidin-4-yl)pyrazol-3-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O/c1-19-9-7-8-12-22(19)24(29)26-23-13-16-25-28(23)21-14-17-27(18-15-21)20-10-5-3-2-4-6-11-20/h7-9,12-13,16,20-21H,2-6,10-11,14-15,17-18H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEJWMCMCHAMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)C4CCCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5136652.png)
![N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5136661.png)
amine oxalate](/img/structure/B5136663.png)

![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136673.png)
![2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B5136681.png)

![3-chloro-4-methoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5136703.png)
![2-[2-chloro-5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5136709.png)
![N-(4-fluorophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5136713.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5136719.png)

![5-(4-methyl-1,4-diazepan-1-yl)-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B5136737.png)
![ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5136744.png)
